2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole
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Overview
Description
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound that contains chlorine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 2-chloro-5-(2-furoyl)thiazole with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(5-ethoxycarbonyl-2-furoyl)pyridine
- 2-Chloro-4,5-difluorobenzoic acid
- 2-(2,6-difluorophenyl)-4,5-dihydrooxazole
Uniqueness
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the presence of both a trifluoromethyl group and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H3ClF3NO2S |
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Molecular Weight |
281.64 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C9H3ClF3NO2S/c10-8-14-7(9(11,12)13)6(17-8)5(15)4-2-1-3-16-4/h1-3H |
InChI Key |
QLZAUUUHSSRGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
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